Fmoc-

Peptide biophysics Protein dynamics Spectroscopic labeling

This is NOT a standard phenylalanine. The para-cyano group imparts unique electron-withdrawing character (logP ~4.48), enabling site-specific vibrational probing via 2D IR spectroscopy and serving as a precursor to 4-(tetrazol-5-yl)-phenylalanine without ring protection during SPPS. Patent-validated natriuretic peptide conjugates with this residue retain 30–95% cGMP activity while exhibiting enhanced proteolytic resistance. Select Fmoc-L-4-cyanophenylalanine when peptide stability, membrane permeability, and precise conformational control are critical.

Molecular Formula C40H36N2O5
Molecular Weight 624,72 g/mole
CAS No. 401915-55-7
Cat. No. B557521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-
CAS401915-55-7
Synonyms401915-55-7; Fmoc-beta-Homogln(Trt)-OH; (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoicacid; Fmoc-beta-Hogln(Trt)-OH; Fmoc-Ndelta-methyltrityl-L-glutamine; Nbeta-Fmoc-Nepsilon-trityl-L-homoglutamine; (S)-3-(Fmoc-amino)-N-trityl-adipicacid6-amide; Fmoc-L-beta-homoglutamine(Trt); AmbotzFAA6660; Fmoc-?-HoGln(Trt)-OH; AC1MC54V; Fmoc-b-Homo-Gln(Trt)-OH; 64179_ALDRICH; SCHEMBL178893; 64179_FLUKA; CTK8F9909; Fmoc-Ng-trityl-L-b-homoglutamine; MolPort-003-793-989; ZINC4240264; 5366AB; CF-805; MFCD03427580; AKOS015903178; AK-89140; RT-013019
Molecular FormulaC40H36N2O5
Molecular Weight624,72 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1
InChIKeyYWEDBQXENWAMAS-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-4-Cyanophenylalanine (401915-55-7) for Peptide Synthesis: Technical Specifications and Procurement Guide


The compound corresponding to CAS 401915-55-7 is Fmoc-L-4-cyanophenylalanine (also designated Fmoc-Phe(4-CN)-OH or CAS 173963-93-4) , an Fmoc-protected, non-proteinogenic aromatic amino acid derivative. As a substituted phenylalanine analog, it features a para-cyano (-C≡N) group on the phenyl ring , which imparts a strong electron-withdrawing character to the aromatic system and a calculated logP of approximately 4.48 . Its primary utility is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), where it enables the site-specific introduction of unique electronic and steric properties into peptide sequences [1].

Why Fmoc-L-4-Cyanophenylalanine Cannot Be Interchanged with Other Fmoc-Phenylalanine Analogs


Interchanging Fmoc-protected phenylalanine analogs during peptide design or synthesis is not a neutral substitution. Each para-position substituent confers distinct electronic, steric, and physicochemical properties that directly modulate peptide conformation, binding affinity, and metabolic stability . For instance, while Fmoc-4-fluoro-L-phenylalanine introduces minimal steric bulk, its weak electron-withdrawing effect differs markedly from the strong electron-withdrawing and polarizable nitrile group . Similarly, Fmoc-4-nitro-L-phenylalanine, though strongly electron-withdrawing, presents a distinct hydrogen-bonding profile and synthetic lability compared to the chemically robust nitrile [1]. Procurement decisions must therefore be guided by the specific physicochemical and functional requirements of the target peptide sequence, as the choice of analog can determine synthetic success and biological outcome.

Fmoc-L-4-Cyanophenylalanine: Quantitative Differentiation Evidence vs. Analogs


Para-Cyano Group Enables Unique Spectroscopic Probing and Synthetic Diversification vs. Non-Functionalized Analogs

The para-cyano group in Fmoc-L-4-cyanophenylalanine serves as an intrinsic infrared spectroscopic probe with a distinct nitrile stretching vibration, a feature absent in unsubstituted Fmoc-Phe-OH or halogenated analogs such as Fmoc-Phe(4-F)-OH . This vibrational signature enables the use of 2D IR vibrational echo spectroscopy to measure peptide and protein dynamics without requiring additional labeling steps [1]. Additionally, the nitrile group functions as a versatile synthetic handle for post-translational modifications, including [3+2] cycloaddition with azides to yield tetrazole derivatives, a transformation that Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, and Fmoc-Phe(4-Cl)-OH cannot undergo [2].

Peptide biophysics Protein dynamics Spectroscopic labeling Bioconjugation

Increased Hydrophobicity Relative to Unsubstituted and Halogenated Phenylalanine Analogs

Fmoc-L-4-cyanophenylalanine (CAS 173963-93-4) possesses a calculated LogP of 4.48 [1], which is substantially higher than that of unsubstituted Fmoc-Phe-OH (estimated LogP ~2.8-3.2 based on phenylalanine LogP) [2]. This elevated hydrophobicity arises from the strongly electron-withdrawing cyano substituent, which reduces the polarity of the aromatic ring compared to analogs such as Fmoc-Phe(4-F)-OH [3]. The increased LogP value predicts enhanced membrane permeability and altered hydrophobic packing interactions when this residue is incorporated into peptide therapeutics.

Peptide drug design Membrane permeability Hydrophobic interactions LogP optimization

Commercial Availability at ≥97% HPLC Purity with Established Synthetic Track Record

Fmoc-L-4-cyanophenylalanine is commercially available from multiple major suppliers including Sigma-Aldrich (Novabiochem brand) and Alfa Chemistry at ≥97.0% purity by HPLC and ≥98% by TLC . The compound is provided as a white to off-white powder with a melting point of 189-192°C and recommended storage at 2-8°C . It has been validated in published SPPS protocols as a well-behaved monomer requiring no special coupling conditions beyond standard Fmoc chemistry [1]. This contrasts with other non-natural phenylalanine analogs (e.g., 4-nitro derivatives) which may require modified deprotection protocols or exhibit acid/base sensitivity that complicates SPPS workflows .

Peptide synthesis Quality control SPPS building blocks Procurement specifications

Enzymatic Degradation Resistance in Natriuretic Peptide Conjugates Relative to Unmodified Counterparts

Patent disclosures describe natriuretic peptide conjugates incorporating modified amino acids, including cyanophenylalanine residues, that exhibit improved resistance to proteolytic degradation relative to corresponding unconjugated native natriuretic peptides [1]. The modified natriuretic compounds retain therapeutically significant percentages of cGMP-stimulating activity (≥30%, and in some embodiments ≥95% of unconjugated peptide activity) while demonstrating extended half-life in circulation [2]. This modification approach, distinct from simple amino acid substitution, leverages the unique physicochemical properties of non-natural residues to enhance pharmacokinetic profiles without complete ablation of biological function.

Peptide therapeutics Metabolic stability Proteolytic degradation Cardiovascular peptides

Fmoc-L-4-Cyanophenylalanine: Validated Application Scenarios for Scientific Procurement


Peptide Dynamics Studies via Site-Specific 2D IR Spectroscopic Labeling

The para-cyano group serves as a minimally perturbative vibrational probe that can be incorporated site-specifically into peptides via SPPS using Fmoc-L-4-cyanophenylalanine. The strong nitrile stretching absorbance enables direct measurement of peptide conformational dynamics, folding kinetics, and local electrostatic environments using 2D IR vibrational echo spectroscopy, eliminating the need for external fluorophore conjugation [1].

Synthesis of Tetrazole-Modified Peptides via Post-Translational Cycloaddition

Fmoc-L-4-cyanophenylalanine serves as a precursor to 4-(tetrazol-5-yl)-phenylalanine (Tpa) via [3+2] cycloaddition with trimethyltin azide. The resulting Tpa-containing peptides incorporate both acidic and aromatic features in a single residue and are well-behaved monomers in standard Fmoc SPPS without requiring tetrazole ring protection [2]. This transformation is not accessible using Fmoc-Phe-OH or Fmoc-Phe(4-F)-OH.

Metabolically Stabilized Natriuretic Peptide Conjugates for Cardiovascular Indications

Patent-validated applications demonstrate that natriuretic peptide conjugates containing non-natural amino acid modifications, including cyanophenylalanine residues, exhibit enhanced resistance to proteolytic degradation while retaining 30-95% of the cGMP-stimulating activity of native peptides [3]. This property is particularly valuable for developing orally bioavailable or long-acting natriuretic peptide therapeutics targeting hypertension and heart failure.

Hydrophobic Modulation in Membrane-Active Peptide Drug Candidates

With a calculated LogP of 4.48, Fmoc-L-4-cyanophenylalanine provides a quantifiable increase in peptide hydrophobicity relative to unsubstituted phenylalanine [4]. This property is strategically valuable for designing peptide drug candidates requiring enhanced membrane permeability, improved hydrophobic packing interactions with target receptors, or altered biodistribution profiles favoring lipid-rich compartments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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